The Mechanism of Action of A-485: A Technical Guide
The Mechanism of Action of A-485: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-485 is a potent and highly selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Its mechanism of action is centered on the competitive inhibition of acetyl-CoA binding to the catalytic domain of these enzymes, leading to a reduction in histone and non-histone protein acetylation. This targeted epigenetic modulation results in the attenuation of specific transcriptional programs, demonstrating therapeutic potential in various disease models, including cancer and inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of A-485, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
A-485 functions as a catalytic inhibitor of the paralogous transcriptional co-activators p300 and CBP.[1] The core of its mechanism lies in its ability to act as an acetyl-CoA competitive inhibitor .[1][2] A-485 binds to the active site within the HAT domain of p300/CBP, directly competing with the endogenous substrate, acetyl-CoA. This prevents the transfer of acetyl groups to the ε-amino group of lysine residues on histone and non-histone protein substrates. The inhibition is potent, with nanomolar efficacy, and highly selective for p300/CBP over other histone acetyltransferases.[3]
Signaling Pathways and Cellular Consequences
The inhibition of p300/CBP by A-485 initiates a cascade of cellular events, primarily through the modulation of gene expression.
-
Reduction of Histone Acetylation: The most immediate and measurable effect of A-485 is the global reduction of specific histone acetylation marks. Treatment with A-485 leads to a significant decrease in histone H3 lysine 27 acetylation (H3K27ac) and H3 lysine 18 acetylation (H3K18ac), which are critical epigenetic marks for active enhancers and gene promoters.[2] The selectivity of A-485 is highlighted by the lack of significant changes in other histone acetylation marks, such as H3K9ac.[2]
-
Modulation of Transcription Factor Activity: As key transcriptional co-activators, p300 and CBP are essential for the function of numerous transcription factors. By inhibiting their HAT activity, A-485 can dampen the transcriptional programs driven by these factors. A notable example is the androgen receptor (AR) , where A-485 has been shown to inhibit its transcriptional activity in both androgen-sensitive and castration-resistant prostate cancer models.[1][2]
-
Lineage-Specific Anti-proliferative Effects: The downstream consequence of this transcriptional reprogramming is the inhibition of cellular proliferation. This effect is particularly pronounced in cancer cell lineages that are highly dependent on p300/CBP-regulated transcriptional programs. A-485 demonstrates selective anti-proliferative activity against various hematological malignancies and androgen receptor-positive prostate cancers.[1][4]
-
Induction of Autophagy: In certain cellular contexts, such as non-small cell lung cancer, A-485 treatment has been associated with the induction of autophagy.[5]
Caption: A-485 competitively inhibits Acetyl-CoA binding to p300/CBP.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of A-485 in various disease contexts.
-
Oncology: In a castration-resistant prostate cancer xenograft model, A-485 effectively inhibited tumor growth.[1]
-
Inflammation: Systemic administration of A-485 in a mouse model of psoriasis-like skin inflammation resulted in a significant reduction in skin inflammation, immune cell infiltration, and the production of pro-inflammatory cytokines.[6]
-
Metabolic Diseases: A-485 has been shown to modulate energy metabolism by inhibiting lipogenesis in both white adipose tissue and the liver, and by decreasing hepatic glucose production.[4]
Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Assay Method | Reference |
| IC50 | p300 | 9.8 nM | TR-FRET | [1][7] |
| CBP | 2.6 nM | TR-FRET | [1][7] | |
| Cellular EC50 | H3K27ac in PC-3 cells | 73 nM | High-Content Microscopy | [3][7] |
| Binding Affinity (Kd) | p300 | 15 nM | Surface Plasmon Resonance | [3] |
Experimental Protocols
p300/CBP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the enzymatic activity of p300 and CBP and is used to determine the potency of inhibitors like A-485.
-
Principle: The assay measures the transfer of a biotinylated acetyl group from biotin-acetyl-CoA to a histone H3 peptide substrate. The resulting biotinylated-acetylated histone peptide is detected by the addition of a terbium-labeled anti-histone H3 antibody (FRET donor) and streptavidin-d2 (FRET acceptor). The proximity of the donor and acceptor upon binding to the modified peptide results in a FRET signal that is proportional to the enzyme activity.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1% BSA, 1 mM DTT).
-
In a 384-well plate, add recombinant human p300 or CBP enzyme to the reaction buffer.
-
Add a serial dilution of A-485 or vehicle control (DMSO) to the wells.
-
Add the histone H3 (1-25) peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotin-acetyl-CoA.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents: terbium-cryptate labeled anti-tri-methyl-H3K9 antibody and streptavidin-d2.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals and plot against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the p300/CBP TR-FRET assay.
High-Content Microscopy for Cellular H3K27ac Quantification
This cell-based assay measures the in-cell activity of A-485 by quantifying the levels of a specific histone modification.
-
Principle: Cells are treated with the inhibitor, fixed, permeabilized, and stained with an antibody specific for H3K27ac. A fluorescently labeled secondary antibody and a nuclear counterstain are used for visualization. An automated imaging system acquires images, and image analysis software quantifies the fluorescence intensity of the H3K27ac signal within the nucleus of each cell.
-
Methodology:
-
Seed PC-3 cells in a 96-well imaging plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of A-485 or vehicle control for 3 hours.[2]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against H3K27ac (e.g., rabbit anti-H3K27ac) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei based on the Hoechst signal and quantify the mean fluorescence intensity of the H3K27ac signal within each nucleus.
-
Normalize the data to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.
-
Caption: Workflow for quantifying cellular H3K27ac levels.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay confirms the direct binding of a ligand to its target protein by measuring changes in protein thermal stability.
-
Principle: The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. The temperature at which 50% of the protein is unfolded is its melting temperature (Tm). A ligand that binds and stabilizes the protein will increase its Tm.
-
Methodology:
-
Prepare a solution of purified p300 or CBP protein in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
In a 96-well PCR plate, add the protein-dye mixture to wells containing a serial dilution of A-485 or a vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
Analyze the resulting melt curves to determine the Tm for each condition. A positive shift in Tm in the presence of A-485 indicates direct binding.
-
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Selective inhibition of CBP/p300 HAT by A-485 results in suppression of lipogenesis and hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The p300/CBP Inhibitor A485 Normalizes Psoriatic Fibroblast Gene Expression In Vitro and Reduces Psoriasis-Like Skin Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
